1-(4-Fluoro-3-methoxybenzenesulfonyl)azepane
Description
1-(4-Fluoro-3-methoxybenzenesulfonyl)azepane is a sulfonamide derivative featuring an azepane (7-membered azacycle) backbone linked to a substituted benzenesulfonyl group. The compound’s structure includes a fluorine atom at the para position and a methoxy group at the meta position of the benzene ring. These substituents confer distinct electronic and steric properties: the fluorine atom acts as an electron-withdrawing group (EWG), while the methoxy group serves as an electron-donating group (EDG).
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)sulfonylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEKENFBCMZAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-methoxybenzenesulfonyl)azepane typically involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with azepane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-methoxybenzenesulfonyl)azepane can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced under specific conditions to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-fluorinated hydrocarbons.
Scientific Research Applications
1-(4-Fluoro-3-methoxybenzenesulfonyl)azepane has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methoxybenzenesulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The azepane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs include sulfonamide or sulfonimidamide derivatives with azepane and substituted aryl groups. Below is a detailed comparison based on substituent effects, molecular properties, and synthesis data.
Structural and Molecular Properties
Key Observations:
- The 4-chloro-3-nitro analog () features two EWGs, which may increase electrophilicity and reactivity in nucleophilic substitution reactions compared to the target compound. The 4-methyl substituent () is purely electron-donating, likely improving lipophilicity but reducing polarity.
- Molecular Weight : The nitro-substituted compound (318.77 g/mol) has the highest molecular weight due to the nitro group’s mass contribution, whereas the methyl-substituted analog (253.36 g/mol) is the lightest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
